molecular formula C16H11F2N3O3 B3318209 6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 99108-92-6

6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B3318209
CAS No.: 99108-92-6
M. Wt: 331.27 g/mol
InChI Key: HSXRGJKRQAPDIN-UHFFFAOYSA-N
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Description

6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS: 99108-92-6) is a fluorinated 1,8-naphthyridine derivative characterized by a 2-fluoroethyl group at the N-1 position, a pyridin-4-yl substituent at C-7, and a carboxylic acid moiety at C-2. This structure places it within a class of compounds known for diverse biological activities, including antibacterial and antitumor properties. Its synthesis likely involves sequential substitution and hydrolysis steps, as seen in analogous 1,8-naphthyridine derivatives .

Properties

IUPAC Name

6-fluoro-1-(2-fluoroethyl)-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3/c17-3-6-21-8-11(16(23)24)14(22)10-7-12(18)13(20-15(10)21)9-1-4-19-5-2-9/h1-2,4-5,7-8H,3,6H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXRGJKRQAPDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C=C3C(=O)C(=CN(C3=N2)CCF)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of naphthyridine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13F2N3O3\text{C}_{15}\text{H}_{13}\text{F}_2\text{N}_3\text{O}_3

Structural Features

  • Fluorine Substituents : The presence of fluorine atoms enhances the lipophilicity and bioavailability of the compound.
  • Naphthyridine Core : This core structure is known for its ability to interact with biological targets, particularly in DNA and RNA.

Antimicrobial Activity

Research indicates that 6-Fluoro-1-(2-fluoroethyl)-4-oxo derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • In Vitro Studies : Compounds with similar structures have shown potent activity against Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to standard antibiotics like ciprofloxacin .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.1 - 0.2 µg/mL
Escherichia coli0.05 - 0.1 µg/mL
Pseudomonas aeruginosaHigher MIC values noted

Anticancer Activity

Several studies have explored the anticancer potential of naphthyridine derivatives, including the target compound:

  • Cytotoxicity Assays : In vitro testing has demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The compounds were found to inhibit cell proliferation significantly at micromolar concentrations.

The mechanism through which 6-Fluoro-1-(2-fluoroethyl)-4-oxo derivatives exert their biological effects primarily involves:

  • DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication . This inhibition leads to the disruption of bacterial cell division.

Anti-inflammatory Properties

Recent studies have also indicated potential anti-inflammatory effects:

  • Cytokine Modulation : In vivo studies showed that certain derivatives could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in mouse models .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including the target compound. The results highlighted that compounds with fluorinated substituents exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts.

Study 2: Anticancer Activity

A series of experiments were conducted on human cancer cell lines where 6-Fluoro-1-(2-fluoroethyl)-4-oxo derivatives demonstrated IC50 values in the low micromolar range, indicating significant potential for development as anticancer agents.

Scientific Research Applications

The compound 6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 99108-92-6) is a synthetic derivative belonging to the class of naphthyridine carboxylic acids. Its unique structural attributes and functional groups make it a subject of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology.

The compound exhibits properties typical of fluoro-substituted heterocycles, including enhanced lipophilicity and potential for increased biological activity due to the presence of fluorine atoms. These attributes are crucial for optimizing drug efficacy and selectivity.

Medicinal Chemistry

This compound has been investigated for its potential as an antibacterial agent. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function and leading to antibacterial activity.

Case Studies

  • Antibacterial Activity : Research has shown that derivatives of naphthyridine can exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The incorporation of fluorine atoms enhances the binding affinity to bacterial targets .

Antiviral Research

The compound's structural similarity to known antiviral agents suggests potential applications in combating viral infections. Studies have indicated that naphthyridine derivatives can inhibit viral replication by interfering with viral polymerases.

Case Studies

  • Inhibition of Viral Replication : In vitro studies have demonstrated that certain naphthyridine derivatives can reduce the replication rates of viruses like HIV and influenza by targeting specific viral enzymes .

Cancer Research

Emerging studies suggest that compounds similar to this compound may possess anticancer properties. Their ability to interact with DNA and inhibit topoisomerases makes them candidates for further exploration in oncology.

Case Studies

  • Topoisomerase Inhibition : Preliminary data indicate that naphthyridine derivatives can inhibit topoisomerase II, a key enzyme in DNA replication, leading to apoptosis in cancer cells .

Agricultural Chemistry

Due to their biological activity, compounds like this compound are also being explored in agrochemicals for their potential as fungicides or herbicides.

Case Studies

  • Fungicidal Properties : Certain derivatives have been tested for effectiveness against fungal pathogens affecting crops, showing promise in agricultural applications .

Comparison with Similar Compounds

Comparison with Similar 1,8-Naphthyridine Derivatives

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substitutions at the N-1, C-6, and C-7 positions. Below is a detailed comparison:

Substitution at N-1 Position
N-1 Substituent Example Compound Key Properties Reference
2-Fluoroethyl Target compound Potential enhanced lipophilicity and metabolic stability due to fluorine atoms. Antibacterial/antitumor activity inferred from structural analogs.
Ethyl Enoxacin (1-ethyl-7-piperazinyl) Broad-spectrum antibacterial activity (Gram-negative/-positive), high water solubility.
Cyclopropyl 1-Cyclopropyl-6-fluoro-7-chloro analog Improved pharmacokinetics (e.g., ciprofloxacin derivatives); used in fluoroquinolone antibiotics.
4-Fluorophenyl 7-Chloro-6-fluoro-1-(4-fluorophenyl) analog Moderate antitumor activity (65.6% yield in synthesis; structural rigidity may limit bioavailability).
Substitution at C-6 Position
C-6 Substituent Example Compound Biological Activity Reference
Fluoro Target compound Common in antibacterial agents (e.g., enoxacin); stabilizes DNA-topoisomerase binding.
Unsubstituted 6-Unsubstituted antitumor analog 2× higher cytotoxicity against P388 leukemia vs. 6-fluoro analogs.
Chloro 7-Chloro-6-fluoro-1-(4-fluorophenyl) Antitumor intermediate; lower cytotoxicity compared to unsubstituted derivatives.

Key Insight : The 6-fluoro group in the target compound is typical for antibacterial agents but may reduce antitumor efficacy compared to unsubstituted analogs .

Substitution at C-7 Position
C-7 Substituent Example Compound Activity Profile Reference
Pyridin-4-yl Target compound Rare substitution; potential for unique target interactions (e.g., kinase inhibition).
Piperazinyl Enoxacin (7-piperazinyl) Broad antibacterial spectrum; high solubility due to basic amine.
3-Aminopyrrolidinyl AG-7352 (trans-3-methoxy-4-methylamino analog) Potent antitumor activity (superior to etoposide in vitro/in vivo).
Chloro 7-Chloro-1-cyclopropyl-6-fluoro analog Intermediate for further functionalization; limited intrinsic activity.

Key Insight : The pyridin-4-yl group in the target compound is structurally distinct from typical C-7 substituents (e.g., piperazinyl), suggesting divergent mechanisms of action, possibly targeting kinases or metabolic enzymes .

Critical Factors :

  • Reaction temperature (85–100°C) and solvent choice (1,4-dioxane/water) optimize yield and purity .
  • Pyridin-4-yl introduction may require palladium-catalyzed coupling, as seen in aryl-substituted naphthyridines .

Q & A

Q. What are the key synthetic routes for constructing the 1,8-naphthyridine core with fluoroalkyl substituents?

The 1,8-naphthyridine scaffold is typically synthesized via cyclization of substituted pyridine derivatives. For introducing fluoroalkyl groups (e.g., 2-fluoroethyl at position 1), methods include:

  • Halogenation/alkylation : Reacting precursors like ethyl 1-(2-chloroethyl) derivatives with fluorinating agents (e.g., KF) under controlled conditions .
  • Ester hydrolysis : Saponification of ester groups (e.g., ethyl carboxylates) using NaOH or other strong bases to yield carboxylic acid derivatives, as seen in the conversion of ethyl 1-(2-chloroethyl) esters to 1-vinyl analogs .
  • Thiation : Replacing oxygen with sulfur at position 4 using P2_2S5_5 in pyridine, though this may alter biological activity .

Q. How are substituents at positions 6 and 7 optimized for antibacterial activity?

Fluorine at position 6 enhances bacterial topoisomerase inhibition. Substituents at position 7 (e.g., pyridin-4-yl) are introduced via nucleophilic substitution or cross-coupling reactions. For example:

  • Trichloromethyl intermediates : Reacting 7-methyl precursors with SOCl2_2 to form reactive intermediates, followed by substitution with pyridin-4-yl groups .
  • Direct functionalization : Using palladium-catalyzed coupling or microwave-assisted synthesis for regioselective modifications .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and regiochemistry (e.g., pyridin-4-yl vs. pyridin-3-yl) .
  • HRMS : Validates molecular weight and fragmentation patterns, especially for fluorine-containing derivatives .
  • X-ray crystallography : Resolves conformational details of the naphthyridine core and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can computational methods improve the design of novel 1,8-naphthyridine derivatives?

Quantum chemical calculations (e.g., DFT) predict electronic effects of substituents, guiding synthetic prioritization:

  • Reaction path optimization : ICReDD’s approach uses computational screening to identify optimal conditions (e.g., solvent, catalyst) for introducing bulky groups at position 7 .
  • Binding affinity modeling : Docking studies with bacterial DNA gyrase help prioritize substituents (e.g., pyridin-4-yl vs. pyrrolidinyl) for enhanced inhibition .

Q. What strategies resolve contradictory data in antibacterial efficacy across analogs?

Discrepancies in MIC values may arise from:

  • Solubility differences : LogP adjustments via ester-to-acid conversion (e.g., ethyl to carboxylic acid) improve bioavailability .
  • Resistance mechanisms : Comparative assays against mutant bacterial strains (e.g., QRDR mutations) clarify target specificity .
  • Synergistic effects : Check for adjuvant interactions using checkerboard assays with known antibiotics .

Q. How does ultrasound irradiation enhance synthesis efficiency for 1,8-naphthyridines?

Ultrasound promotes:

  • Faster reaction times : 30–60 minutes vs. 12 hours for thermal methods (e.g., synthesizing 7-methyl-2-phenyl derivatives in DMF with POCl3_3) .
  • Higher yields : Cavitation reduces side reactions (e.g., ester hydrolysis during alkylation) .

Methodological Tables

Q. Table 1: Common Synthetic Modifications

PositionModificationMethodYieldReference
12-FluoroethylAlkylation with KF85–90%
3Carboxylic acidNaOH hydrolysis95%
7Pyridin-4-ylNucleophilic substitution75–80%

Q. Table 2: Key Analytical Data

TechniqueKey FindingsReference
1^1H NMRδ 8.52 (pyridin-4-yl H), δ 4.45 (fluoroethyl CH2_2)
HRMS[M+H]+^+ calc. 361.08, found 361.07

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Reactant of Route 2
6-Fluoro-1-(2-fluoroethyl)-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

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